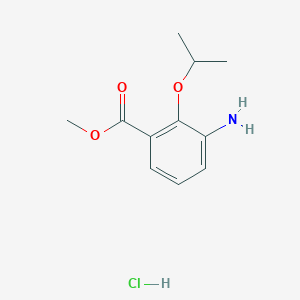![molecular formula C11H12Cl2N2 B1458540 1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride CAS No. 1803585-47-8](/img/structure/B1458540.png)
1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride
Overview
Description
The compound “1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride” is a derivative of imidazole, which is a heterocyclic compound . The chloromethyl and methylphenyl groups attached to the imidazole ring suggest that this compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an imidazole ring substituted with a chloromethyl group and a methylphenyl group . The presence of these groups could influence the compound’s reactivity and other physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methyl group and the electron-withdrawing chloromethyl group . These groups could potentially make the compound more reactive towards nucleophiles or bases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could potentially make the compound more polar and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride and related compounds have been synthesized and characterized through various studies, highlighting their applications in scientific research. For instance, research on the synthesis of similar imidazole compounds has shown their potential as probing tools for Store-Operated Calcium Entry (SOCE) assays, demonstrating their use in cellular biology research (Dago et al., 2016). The synthesis process involves multiple steps with confirmatory analysis using NMR, HRMS, and elemental analysis, indicating the compound's purity and structure.
Chemical Reactions and Molecular Studies
Studies on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates have led to the formation of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. This demonstrates the chemical versatility of imidazole derivatives in synthesizing novel compounds with potential therapeutic applications (Klásek et al., 2010). The characterization of these compounds through spectroscopic and crystallographic methods provides insights into their molecular structures and potential reactivity.
Catalytic and Inhibitory Applications
The modification of chloromethylated MIL-101(Cr) with imidazole to support the immobilization of manganese porphyrin showcases the application of imidazole derivatives in catalysis. This novel catalytic system has been applied in the oxidation of hydrocarbons, demonstrating the role of imidazole compounds in developing heterogeneous and reusable catalysts for chemical transformations (Zadehahmadi et al., 2014).
Antimicrobial Activities
Research on novel imidazoles has highlighted their potent antimicrobial activities, suggesting the potential of imidazole derivatives in developing new antimicrobial agents. The synthesis and characterization of various imidazole compounds have led to the identification of derivatives with significant antimicrobial efficacy, opening avenues for further pharmaceutical development (Narwal et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(chloromethyl)-3-methylphenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-9-6-11(3-2-10(9)7-12)14-5-4-13-8-14;/h2-6,8H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXDFKZXJDZZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



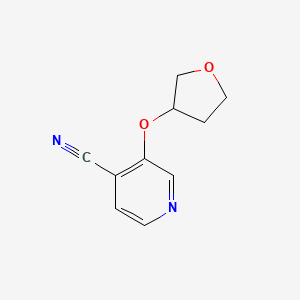
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)

![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)
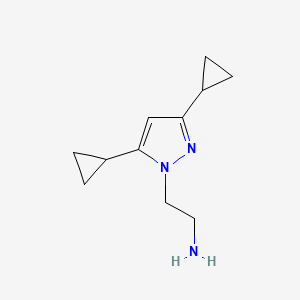


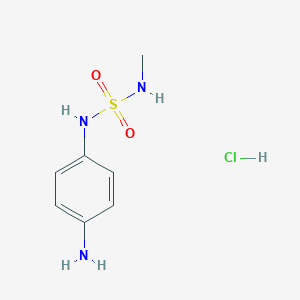
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)
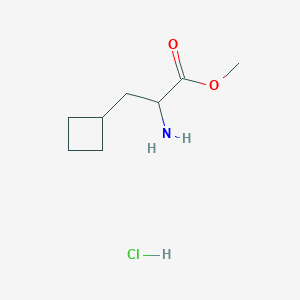
![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)
